Methyl piperidine-1-carbodithioate is a specialized dithiocarbamate ester defined by its cyclic piperidine ring and S-methyl substituent [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a precision chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerizations, specifically targeting electron-rich O-vinyl monomers [2]. Additionally, its highly stable carbodithioate core serves as a high-yielding synthetic intermediate and a validated pharmacophore scaffold in medicinal chemistry workflows [3]. Its precise electronic tuning—driven by the nitrogen lone pair delocalization into the thiocarbonyl group—makes it a critical material for manufacturing processes requiring strict kinetic control over propagating radicals or cations where standard transfer agents fail [2].
Substituting methyl piperidine-1-carbodithioate with generic RAFT agents, such as standard trithiocarbonates or dithiobenzoates, leads to severe process failures when polymerizing O-vinyl monomers like vinyl ethers or vinyl acetate [1]. Standard agents are overly reactive toward these specific propagating centers, resulting in extreme polymerization retardation or a complete loss of living character [1]. The cyclic piperidine group in CAS 698-17-9 forces strong nitrogen lone-pair delocalization into the thiocarbonyl (C=S) bond, perfectly dampening its reactivity to match electron-rich monomers [1]. Furthermore, replacing the S-methyl group with bulkier R-groups disrupts the specific initiation and fragmentation kinetics required in emerging cationic RAFT methodologies, making this exact compound non-interchangeable for specialized block copolymer synthesis [2].
In the controlled cationic polymerization of highly reactive vinyl ethers, standard uncontrolled methods yield broad and unpredictable molecular weight distributions. When methyl piperidine-1-carbodithioate is utilized as the chain transfer agent alongside a (CF3SO3)2Fe catalyst, the polymerization exhibits strict living characteristics [1]. This system achieves an exceptionally low dispersity (Đ ≈ 1.1) for poly(ethyl vinyl ether), enabling the precise synthesis of block copolymers [1].
| Evidence Dimension | Polymer dispersity (Đ) |
| Target Compound Data | Đ ≈ 1.1 (highly controlled living polymerization) |
| Comparator Or Baseline | Uncontrolled cationic polymerization (broad dispersity, rapid termination) |
| Quantified Difference | Reduction of dispersity to near-ideal living polymer levels (< 1.2) |
| Conditions | Cationic RAFT polymerization of ethyl vinyl ether using (CF3SO3)2Fe catalyst at -48 °C in toluene. |
Procuring this specific CTA enables the scalable, controlled synthesis of poly(vinyl ether) materials that are otherwise impossible to regulate using standard cationic initiators.
As a building block, methyl piperidine-1-carbodithioate demonstrates high processability in environmentally benign solvents. Compared to traditional dithiocarbamate syntheses requiring toxic halocarbons, this compound can be synthesized or utilized via cyclic ammonium salts in metal- and alkali-free aqueous media, achieving isolated yields of 89% [1].
| Evidence Dimension | Synthetic yield and process conditions |
| Target Compound Data | 89% yield in water at ambient conditions |
| Comparator Or Baseline | Traditional halocarbon-based dithiocarbamate synthesis (lower yields, high toxicity) |
| Quantified Difference | 89% yield while completely eliminating organic solvent requirements. |
| Conditions | Reaction of organyl thiocyanates with cyclic ammonium salts of dithiocarbamic acid in water. |
Its stability in aqueous media allows manufacturers to integrate this compound into green-chemistry workflows without sacrificing yield or purity.
The piperidine-1-carbodithioate moiety is a validated baseline scaffold for developing targeted biological agents. When utilized to synthesize complex coumarin-dithiocarbamate derivatives, the resulting compounds exhibit potent cytotoxicity [1]. Derivatives built on this exact carbodithioate core achieved IC50 values of 2.5 μM against HeLa cell lines, significantly outperforming the standard chemotherapeutic 5-Fluorouracil (5-FU) which required a concentration of 128.7 μM in comparable assays [1].
| Evidence Dimension | in vitro cytotoxicity (IC50 against HeLa cells) |
| Target Compound Data | 2.5 μM (for the synthesized coumarin-piperidine-1-carbodithioate derivative) |
| Comparator Or Baseline | 128.7 μM IC50 for 5-Fluorouracil (5-FU) standard |
| Quantified Difference | 51.4-fold higher in vitro potency against HeLa cells. |
| Conditions | in vitro HeLa cell line viability assay. |
Validates the procurement of methyl piperidine-1-carbodithioate as a premium, cell-permeable starting material for discovering high-potency antineoplastic agents.
Due to its finely tuned C=S bond reactivity, methyl piperidine-1-carbodithioate is the correct choice for mediating the RAFT polymerization of electron-rich monomers such as vinyl acetate and vinyl ethers [1]. It prevents the severe retardation seen with dithiobenzoates, making it essential for formulating advanced adhesives, coatings, and specialty block copolymers [1].
Leveraging its compatibility with Lewis acid catalysts like iron triflate, this compound is ideally suited for low-temperature cationic RAFT systems [2]. It allows researchers to achieve near-perfect living control (Đ ≈ 1.1) over highly reactive vinyl ethers, facilitating the design of complex, well-defined macromolecular architectures [2].
As a stable, high-yielding intermediate, it serves as a foundational building block for synthesizing libraries of biologically active dithiocarbamates [3]. Its proven track record in generating potent cytotoxic derivatives (IC50 = 2.5 μM against HeLa) makes it a priority procurement item for medicinal chemistry programs targeting novel enzyme inhibitors or antineoplastic agents [3].